molecular formula C19H21Br2NO2 B1678724 R(+)-6-Bromo-APB hydrobromide CAS No. 139689-19-3

R(+)-6-Bromo-APB hydrobromide

Cat. No.: B1678724
CAS No.: 139689-19-3
M. Wt: 455.2 g/mol
InChI Key: CTAUBYSSTAODOD-PKLMIRHRSA-N
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Description

R(+)-6-Bromo-APB hydrobromide: is a brominated derivative of the parent compound APB. It is an agent of considerable interest in neuroscience research due to its action on serotonergic systems. This compound is commonly used to study the properties of serotonin (5-HT) receptors, specifically in the context of its agonist activity on the 5-HT2B receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R(+)-6-Bromo-APB hydrobromide involves the bromination of the parent compound APB. The reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the APB molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: R(+)-6-Bromo-APB hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

R(+)-6-Bromo-APB hydrobromide has several scientific research applications, including:

Mechanism of Action

R(+)-6-Bromo-APB hydrobromide exerts its effects primarily through its agonist activity on the serotonin 5-HT2B receptor. Upon binding to the receptor, it activates intracellular signaling pathways involving the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to the release of calcium ions from intracellular stores and subsequent activation of downstream effectors, resulting in various physiological responses .

Comparison with Similar Compounds

Uniqueness: R(+)-6-Bromo-APB hydrobromide is unique due to its specific agonist activity on the 5-HT2B receptor, which distinguishes it from other similar compounds. Its bromine substitution also imparts distinct chemical and pharmacological properties, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUBYSSTAODOD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474680
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139689-19-3
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
R(+)-6-Bromo-APB hydrobromide

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